Thiencarbazone-methyl
Overview
Description
Thiencarbazone-methyl is a pesticide used for controlling weeds in corn plantations . It is a sulfonyl-amino-carbonyl-triazolinone class herbicide . It was first registered in 2008 .
Molecular Structure Analysis
The molecular formula of this compound is C12H14N4O7S2 .
Chemical Reactions Analysis
This compound’s environmental fate was assessed through diverse experiments involving adsorption, desorption, hydrolysis, photo-degradation, and degradation in ten distinct soils . The adsorption coefficient value ranged from 4.3 to 26.4 µgml −1 . The minimum half-life in hydrolysis, photo-degradation, and soil degradation experiments was 18, 18.7, and 16 days, respectively .
Physical and Chemical Properties Analysis
This compound has a melting point of 206 °C, a pH of 3.8 at 22.4 °C, and a density of 1.51 relative to water at 4 °C . Its water solubility at 20°C is 72 mg/L in pure water . The vapor pressure is 9 x 10^-14 Pa (20 °C, extrapolated) .
Scientific Research Applications
Biotransformation by Bacteria
Thiencarbazone-methyl, a triazolinone pesticide, undergoes biotransformation when exposed to certain bacterial strains, such as Streptococcus pneumoniae, Escherichia coli, and Streptococcus pyogenes. This process is significant for the bioremediation of pesticides in the environment, showcasing the effectiveness of using bacterial strains for environmental management (Ahmad et al., 2020).
Environmental Fate in Soils
Studies on this compound in soil reveal its environmental fate through adsorption, desorption, and degradation processes. The herbicide’s interaction with soil is influenced by the soil's physicochemical properties, indicating a moderate binding and low persistence, making it susceptible to transformative pathways (Gul et al., 2020).
Application in Corn Herbicides
This compound, used primarily in corn, belongs to the sulfonly-amino-carbonyl-triazolinones (SACT) chemical class and acts as an ALS-enzyme inhibitor. Its efficacy in controlling grasses and broadleaf weeds in corn production systems, often combined with other herbicidal active ingredients, demonstrates its significant role in agricultural practices (Santel, 2012).
Efficacy, Absorption, and Metabolism in Weed Species
Research on the efficacy, absorption, translocation, and metabolism of this compound in various weed species indicates its high control efficacy in certain species. Its behavior in plant systems, especially in relation to its translocation and metabolism, underscores its importance in weed management strategies (Leonie et al., 2014).
Remediation by Fungi and Bacteria
This compound's biodegradative behavior can be enhanced using microbes, such as Aspergillus and Pseudomonas strains. This demonstrates its potential for environmental remediation through microbial action, emphasizing sustainable and cost-effective approaches to manage pesticide contamination (Ahmad et al., 2020).
Safety and Hazards
Thiencarbazone-methyl is hazardous to the aquatic environment, with both acute and chronic effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of contact, it is recommended to wash off with soap and water and get medical attention if irritation persists .
Mechanism of Action
Target of Action
Thiencarbazone-methyl, also known as TCM, is a herbicide that primarily targets a variety of grassy and broad-leaved weeds . The primary target of TCM is the enzyme Acetolactate Synthase (ALS), which plays a crucial role in the production of branched-chain amino acids .
Mode of Action
TCM acts as an ALS inhibitor . It is systemic in nature, meaning it is absorbed by both the roots and leaves of plants . Once absorbed, TCM inhibits the ALS enzyme, disrupting the production of essential amino acids. This disruption leads to the cessation of plant growth, ultimately resulting in the death of the weed .
Biochemical Pathways
The inhibition of the ALS enzyme by TCM disrupts the synthesis of the branched-chain amino acids valine, leucine, and isoleucine . These amino acids are vital for protein synthesis and plant growth. The disruption of these pathways leads to the cessation of plant growth and eventually plant death .
Pharmacokinetics
The absorption, translocation, and metabolism of TCM have been studied in various weed species . Forty-eight hours after foliar microapplication, TCM absorption was highest in ivyleaf morningglory (60%), followed by field bindweed (50%), wild buckwheat (35%), tall morningglory (17%), and hedge bindweed (9%) . In all species, TCM was translocated systemically . The translocation pattern is species-specific, with more translocation in tall morningglory and wild buckwheat .
Result of Action
The inhibition of the ALS enzyme by TCM leads to the cessation of plant growth, ultimately resulting in the death of the weed . The efficacy of TCM varies among species. For instance, wild buckwheat had the lowest value for the dose at which 50% of the activity occurs (2.1 g ai ha −1 TCM), followed by hedge bindweed and ivyleaf morningglory . Even at the lowest tested concentration of TCM, wild buckwheat was controlled by over 90% .
Action Environment
The environmental fate of TCM has been assessed through diverse experiments involving adsorption, desorption, hydrolysis, photo-degradation, and degradation in ten distinct soils . The results depict moderate binding and low persistence of TCM to the selected soils whilst being highly susceptible to transformative pathways . The adsorption coefficient value ranged from 4.3 to 26.4 µgml −1 . Minimum half-life in hydrolysis, photo-degradation, and soil degradation experiments was 18, 18.7, and 16 days, respectively; while, the highest was 22, 22.6, and 23.9 days, respectively . These findings suggest that the action, efficacy, and stability of TCM can be influenced by various environmental factors such as soil type and weather conditions .
Biochemical Analysis
Biochemical Properties
Thiencarbazone-methyl acts as an inhibitor of the acetolactate synthase enzyme, which plays an imperative role in the production of valine, leucine, and isoleucine, branched chain amino acids .
Cellular Effects
The degradation of this compound was scrutinized by the pure bacterial strains including Streptococcus pneumoniae, Escherichia coli, and Streptococcus pyogenes .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the acetolactate synthase enzyme .
Temporal Effects in Laboratory Settings
In a study, individual bacterial suspension was prepared with this compound solution and evaluated for a duration of 28 days . Time-dependent sampling was performed to investigate this compound degradation after specific days interval .
Metabolic Pathways
This compound is involved in the metabolic pathway that produces branched chain amino acids, valine, leucine, and isoleucine .
Properties
IUPAC Name |
methyl 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O7S2/c1-6-8(7(5-24-6)9(17)22-3)25(20,21)14-10(18)16-12(19)15(2)11(13-16)23-4/h5H,1-4H3,(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKZXGDFSCCXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058275 | |
Record name | Thiencarbazone-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317815-83-1 | |
Record name | Thiencarbazone-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317815-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiencarbazone-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317815831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiencarbazone-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thiencarbazone-methyl (ISO); methyl 4-[(4,5-dihydro-3-methoxy-4- methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl]-5- methylthiophene-3- carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIENCARBAZONE-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MX00PIM4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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